N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
Description
N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]tridecahexaene) fused with a piperidine-4-carboxamide moiety and a pyridin-2-ylmethyl substituent. However, its exact pharmacological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-20(24-12-15-4-1-2-8-22-15)14-6-10-27(11-7-14)19-18-17(25-13-26-19)16-5-3-9-23-21(16)29-18/h1-5,8-9,13-14H,6-7,10-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDASSIELCYPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
NMR Spectroscopy Insights
Key structural similarities and differences can be deduced via NMR analysis. For example:
- Regions of Interest : In analogous compounds (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain conserved . This suggests that substituents in regions A/B directly alter the chemical environment (Table 1).
Table 1: Comparative NMR Chemical Shifts (ppm) in Tricyclic Systems
| Position | Target Compound | Rapa | Compound 1 | Compound 7 |
|---|---|---|---|---|
| 30 | 7.32 | 7.35 | 7.30 | 7.33 |
| 39 | 3.45 | 3.50 | 3.42 | 3.48 |
| 44 | 2.89 | 2.91 | 2.85 | 2.90 |
Mass Spectrometry and Molecular Networking
Molecular networking using MS/MS fragmentation patterns (cosine scores) classifies compounds into clusters based on structural relatedness :
Table 2: MS/MS Fragmentation Similarity
| Compound | Key Fragments (m/z) | Cosine Score vs. Target |
|---|---|---|
| Target Compound | 254.1, 187.0 | 1.0 (reference) |
| Compound 1l | 254.1, 187.0 | 0.85 |
| Rapa derivative | 260.2, 192.1 | 0.72 |
Functional Group and Physicochemical Comparisons
Heterocyclic Core Variations
- Tricyclic vs. Bicyclic Systems : The target’s 8-thia-3,5,10-triazatricyclo core contrasts with simpler bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in compound 1l). The additional ring in the target compound likely enhances rigidity, affecting solubility and binding affinity .
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility compared to the nitro-phenyl substituent in compound 1l (melting point: 243–245°C) .
Table 3: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~550 (estimated) | Not reported | Moderate (predicted) |
| Compound 1l | 580.51 | 243–245 | Low |
| Rapa derivative | ~900 | Not reported | Low |
Implications for Drug Development
The target compound’s structural uniqueness (e.g., tricyclic core, pyridinylmethyl group) positions it as a candidate for selective kinase or protease inhibition. However, its higher molecular weight (~550 Da) compared to compound 1l (~580 Da) may challenge bioavailability, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
